![molecular formula C13H17ClN2O5S B5083872 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5083872.png)
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. This antibody specifically targets the cancer antigen 125 (CA-125), which is overexpressed in many types of cancer, including ovarian, breast, and lung cancer.
作用機序
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide targets the cancer antigen 125 (CA-125), which is overexpressed in many types of cancer. CA-125 is a glycoprotein that is expressed on the surface of cancer cells and shed into the bloodstream. 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide binds to CA-125 and induces antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been shown to have a specific and potent effect on cancer cells that overexpress CA-125. In preclinical studies, 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In clinical trials, 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been well-tolerated and has shown promising results in improving progression-free survival in patients with advanced ovarian cancer.
実験室実験の利点と制限
One advantage of using 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide in lab experiments is its specificity for cancer cells that overexpress CA-125. This allows researchers to target cancer cells specifically and avoid harming healthy cells. However, one limitation of using 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide in lab experiments is its cost and availability. 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide is a monoclonal antibody that is produced using hybridoma technology, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the research and development of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide. One direction is to expand the use of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide to other types of cancer that overexpress CA-125, such as pancreatic and gastric cancer. Another direction is to investigate the potential of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, researchers can explore the potential of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide in immunotherapy, which uses the body's immune system to fight cancer. Overall, the development of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has shown promising results and has the potential to improve the treatment of cancer.
合成法
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide is synthesized using hybridoma technology. Hybridoma cells are created by fusing antibody-producing cells with myeloma cells. The resulting hybridoma cells are then screened for their ability to produce the desired antibody. Once a hybridoma cell line that produces the desired antibody is identified, it can be cultured in large quantities to produce the antibody for use in research and clinical applications.
科学的研究の応用
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been extensively studied in preclinical and clinical trials for its potential as a cancer therapy. In preclinical studies, 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been shown to inhibit the growth of ovarian, breast, and lung cancer cells in vitro and in vivo. In clinical trials, 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been tested in patients with ovarian cancer and has shown promising results. In a phase II clinical trial, 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide in combination with chemotherapy improved progression-free survival in patients with advanced ovarian cancer.
特性
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c1-15-13(17)9-21-11-3-2-10(14)8-12(11)22(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIQKXRPUMKSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)
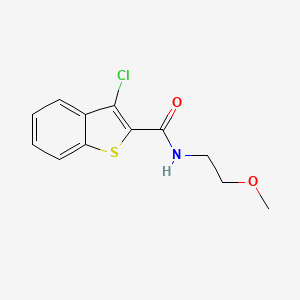
![N-(3,4-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5083808.png)
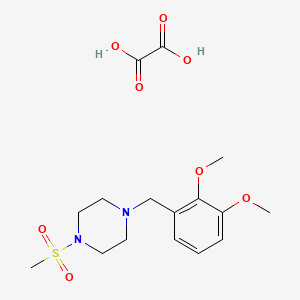
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)
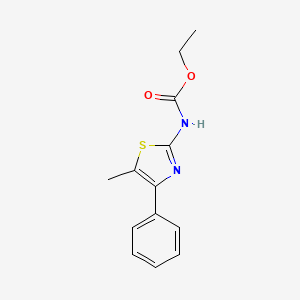
![2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B5083836.png)
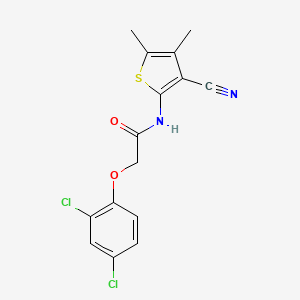
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5083858.png)
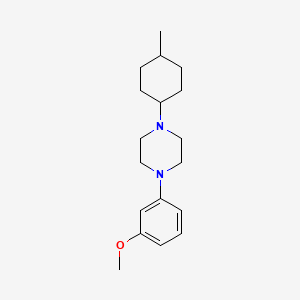

![N-[1-(4-tert-butylbenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5083882.png)